molecular formula C15H13BrClNO B11502915 6-bromo-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine

6-bromo-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11502915
M. Wt: 338.62 g/mol
InChI Key: GHGJWVFTDNYODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a 4-chlorobenzyl group at the 3rd position of the benzoxazine ring. Benzoxazines are known for their diverse applications in materials science, medicinal chemistry, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-hydroxyaniline and 4-chlorobenzyl chloride.

    Formation of Benzoxazine Ring: The key step involves the cyclization of 6-bromo-2-hydroxyaniline with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the benzoxazine ring.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzoxazine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Reduced benzoxazine derivatives.

    Substitution: Substituted benzoxazine derivatives with various functional groups.

Scientific Research Applications

6-bromo-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone
  • 6-bromo-3-(4-chlorobenzyl)-2H-1,3-benzoxazine

Uniqueness

6-bromo-3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H13BrClNO

Molecular Weight

338.62 g/mol

IUPAC Name

6-bromo-3-[(4-chlorophenyl)methyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C15H13BrClNO/c16-13-3-6-15-12(7-13)9-18(10-19-15)8-11-1-4-14(17)5-2-11/h1-7H,8-10H2

InChI Key

GHGJWVFTDNYODN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCN1CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.